The primary source of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is Bacillus pumilus, a gram-positive bacterium. This organism produces a variety of bioactive compounds, including several thiopeptides, which exhibit significant antibacterial activity. The classification of this compound as a thiopeptide antibiotic positions it within a group known for its effectiveness against resistant bacterial strains, making it a subject of interest in pharmaceutical research and development .
The synthesis of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P involves complex biochemical pathways typical of thiopeptide antibiotics. The biosynthetic pathway starts with the assembly of amino acids into a precursor peptide, which is then modified through enzymatic reactions.
Technical parameters such as pH, temperature, and incubation time are critical in optimizing yield and purity during synthesis.
The molecular structure of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is notable for its unique arrangement of sulfur atoms and amino acid residues. The thiopeptide backbone features multiple rings formed by amino acid linkages and thiol groups.
Molecular modeling studies can provide insights into the spatial arrangement and potential interaction sites with bacterial targets.
The chemical reactions involving 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P primarily focus on its interactions with bacterial ribosomes and other cellular components.
These reactions highlight the importance of understanding both the pharmacodynamics and pharmacokinetics associated with this antibiotic.
The mechanism of action for 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P involves several key interactions at the molecular level:
Studies utilizing radiolabeled compounds have demonstrated these interactions quantitatively.
The physical and chemical properties of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P are critical for its application in medicinal chemistry:
Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm these properties.
The scientific applications of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P are diverse:
Research continues to explore its potential applications in treating multi-drug resistant infections due to its unique mechanism and structural characteristics.
13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P belongs to the thiopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its biosynthetic origin traces to Gram-positive bacteria within the order Actinomycetales, predominantly from the genera Micrococcus and Streptomyces. Phylogenetic analysis places these producers in a distinct clade of Actinobacteria characterized by extensive secondary metabolite gene clusters, particularly those encoding radical S-adenosylmethionine (rSAM) enzymes and cyclodehydratases essential for thiopeptide maturation [1] [5]. Marine-derived variants of these bacteria, isolated from deep-sea sediments and hydrothermal vents, exhibit significant genomic adaptations, including higher GC content and expanded stress-response regulons compared to terrestrial strains. Terrestrial producers are frequently associated with soil rhizospheres and decaying organic matter, where they engage in complex microbial interactions. Genomic comparisons reveal that the mp (micrococcin P) biosynthetic gene cluster in marine isolates contains unique transposase insertions and point mutations in the dehydrogenase domain (mpdH), correlating with the 13',19'-didehydro modifications and 44-hydroxylation observed in this derivative [8].
Table 1: Phylogenetic Distribution of Micrococcin-Producing Actinobacteria
Ecological Niche | Dominant Genera | Genomic Adaptations | Key Biosynthetic Genes |
---|---|---|---|
Marine sediments | Marinactinospora, Salinispora | High GC content (~72%), osmolyte transporters | mpdH, mpkS (radical SAM enzyme) |
Terrestrial soils | Streptomyces, Micrococcus | Chitinase expansions, siderophore clusters | mpcB (cyclodehydratase), mpdO (P450) |
Plant endophytes | Kitasatospora | Type III secretion systems, phytohormone synthetases | mpdX (transporter), mpdR (regulator) |
The biosynthesis of 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P is tightly regulated by abiotic stressors and biotic interactions prevalent in extreme habitats. In hydrothermal vent ecosystems, where producer strains thrive at temperatures >80°C and pressures >20 MPa, thiopeptide production is induced by:
Table 2: Environmental Stressors and Their Biochemical Effects on Thiopeptide Biosynthesis
Stressor | Signal Transduction Pathway | Effect on mp Cluster | Metabolite Output Change |
---|---|---|---|
Hyperbaric pressure | Two-component system BarA/UvrY | Phosphorylation of MpdR activator (+320% activity) | +142% |
Hypersalinity (≥4.5% NaCl) | Ectoine accumulation | Osmotic stabilization of MpcB dehydratase | +67% |
Low iron (≤1 μM Fe³⁺) | Fur repressor derepression | Enhanced siderophore-thiopeptide co-production | +89% |
Quorum sensing (AHLs) | LuxR-type receptor MpdQ | Induction of mpdX transporter transcription | +214% |
The compound’s 44-hydroxyl group is critical for ecological function in marine systems, conferring solubility in aqueous phases while maintaining affinity for hydrophobic bacterial membranes. This amphiphilicity enables activity against Vibrio species in planktonic and biofilm states, providing a competitive advantage in nutrient-rich niches like coral microbiomes. In terrestrial Actinobacteria, the 13',19'-didehydro modifications correlate with resistance to oxidative degradation in high-UV environments, extending the compound's half-life to >72 hours in topsoil ecosystems [6] [8]. These adaptations illustrate how structural refinements in secondary metabolites arise from precise environmental pressures, positioning 13',19'-Didehydro-19'-deoxy-28,44-dihydro-44-hydroxymicrococcin P as a keystone antimicrobial agent in microbial community dynamics.
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